molecular formula C15H13NO B14861658 5-(Benzyloxy)-2-prop-2-ynylpyridine

5-(Benzyloxy)-2-prop-2-ynylpyridine

Cat. No.: B14861658
M. Wt: 223.27 g/mol
InChI Key: VWJFKRJGODKNIE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-prop-2-ynylpyridine is an organic compound that belongs to the class of pyridines. This compound features a benzyloxy group attached to the fifth position of the pyridine ring and a prop-2-ynyl group at the second position. Pyridines are heterocyclic aromatic organic compounds, and their derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-prop-2-ynylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxy-2-prop-2-ynylpyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-prop-2-ynylpyridine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The prop-2-ynyl group can be reduced to a propyl group using hydrogenation.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Propyl-substituted pyridine.

    Substitution: Nitro or halogen-substituted pyridine derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-prop-2-ynylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-prop-2-ynylpyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the prop-2-ynyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyloxyindole: Shares the benzyloxy group but has an indole core instead of a pyridine ring.

    5-Benzyloxy-4-methylpent-2-enyl derivatives: Similar in having a benzyloxy group and an alkyne or alkene substituent.

Uniqueness

5-(Benzyloxy)-2-prop-2-ynylpyridine is unique due to the combination of its benzyloxy and prop-2-ynyl groups attached to the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

5-phenylmethoxy-2-prop-2-ynylpyridine

InChI

InChI=1S/C15H13NO/c1-2-6-14-9-10-15(11-16-14)17-12-13-7-4-3-5-8-13/h1,3-5,7-11H,6,12H2

InChI Key

VWJFKRJGODKNIE-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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